

# Application Notes and Protocols: Synthesis of Nimesulide from 1-Nitro-2-phenoxybenzene

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## Compound of Interest

Compound Name: **1-Nitro-2-phenoxybenzene**

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These application notes provide a detailed protocol for the synthesis of Nimesulide, a selective cyclooxygenase-2 (COX-2) inhibitor, starting from **1-Nitro-2-phenoxybenzene**.<sup>[1][2]</sup> The described multi-step synthesis is a well-established route, suitable for laboratory-scale preparation and adaptable for larger-scale production.

## Synthetic Pathway Overview

The synthesis of Nimesulide from **1-Nitro-2-phenoxybenzene** is a three-step process:

- Reduction of the Nitro Group: The starting material, **1-Nitro-2-phenoxybenzene** (also known as 2-phenoxynitrobenzene), undergoes reduction of its nitro group to form an amino group, yielding the intermediate 2-Phenoxyaniline.
- Mesylation: The resulting 2-Phenoxyaniline is then reacted with methanesulfonyl chloride in a process called mesylation (or sulfonylation) to produce 2-Phenoxy methanesulfonanilide.
- Selective Nitration: The final step involves the selective nitration of the 2-Phenoxy methanesulfonanilide intermediate to introduce a nitro group at the para position of the aniline ring, resulting in the final product, Nimesulide.

## Quantitative Data Summary

The following table summarizes the key transformations and reported yields for each step in the synthesis of Nimesulide from **1-Nitro-2-phenoxybenzene**.

Step	Reaction	Starting Material	Key Reagents	Product	Reported Yield (%)
1	Reduction	1-Nitro-2-phenoxybenzene	Iron powder, Acetic acid, Water	2-Phenoxyaniline	84%
2	Mesylation	2-Phenoxyaniline	Methanesulfonyl chloride, Triethylamine, , Dichloromethane	2-Phenoxy methanesulfonyl anilide	85%
3	Nitration	2-Phenoxy methanesulfonyl anilide	70% Nitric acid, Glacial acetic acid	Nimesulide	85%

## Experimental Protocols

The following protocols are based on established laboratory procedures for the synthesis of Nimesulide.<sup>[3]</sup>

### Step 1: Reduction of 1-Nitro-2-phenoxybenzene to 2-Phenoxyaniline

This procedure describes the chemical reduction of the nitro group to an amine using iron powder in an acidic medium.

Materials:

- **1-Nitro-2-phenoxybenzene**
- Iron powder

- Glacial acetic acid
- Water
- Ammonium hydroxide (for basification)
- Toluene (for extraction)
- Reaction flask equipped with a stirrer and condenser

Procedure:

- To a stirred mixture of water (7.0 mL), iron powder (1.2 g, 21.4 mmol), and glacial acetic acid (0.30 mL, 5.4 mmol) in a reaction flask, heat the mixture to 90-95 °C.[3]
- Slowly add **1-Nitro-2-phenoxybenzene** (1.0 g, 5.4 mmol) to the heated mixture.
- Maintain the stirring and temperature at 90-95 °C for 3-4 hours.[3]
- After the reaction is complete, make the reaction mixture alkaline by adding ammonium hydroxide.
- Filter the hot mixture to remove the iron residue.
- Wash the residue with water and extract the filtrate with toluene.
- Concentrate the organic layer under reduced pressure to yield 2-Phenoxyaniline. The expected yield is approximately 84%.

## Step 2: Mesylation of 2-Phenoxyaniline to 2-Phenoxy methanesulfonanilide

This protocol details the reaction of the newly formed amine with methanesulfonyl chloride to form a sulfonamide.

Materials:

- 2-Phenoxyaniline

- Dichloromethane (DCM)
- Triethylamine
- Methanesulfonyl chloride
- Sodium hydroxide (NaOH) solution (2N)
- Reaction flask equipped with a stirrer and dropping funnel, maintained under an inert atmosphere.

**Procedure:**

- Dissolve 2-Phenoxyaniline (1.85 g, 10 mmol) in dichloromethane (20 mL) in the reaction flask and add triethylamine (1.06 g, 10.5 mmol).
- Cool the mixture to 0-5 °C using an ice bath.[\[3\]](#)
- Add methanesulfonyl chloride (1.14 g, 10 mmol) dropwise over a period of 3-4 hours while maintaining the temperature at 0-5 °C with constant stirring.[\[3\]](#)
- After the addition is complete, quench the reaction by adding water (10 mL).
- Separate the organic layer and wash it with water (10 mL).
- Extract the product from the organic layer using a 2N NaOH solution (2 x 10 mL).
- Acidify the combined aqueous layers to a pH of 2.0 to precipitate the product, 2-Phenoxy methanesulfonanilide.
- Filter, wash, and dry the product. The expected yield is approximately 85%.

## Step 3: Nitration of 2-Phenoxy methanesulfonanilide to Nimesulide

This final step involves the electrophilic aromatic substitution to introduce the nitro group, yielding Nimesulide.

**Materials:**

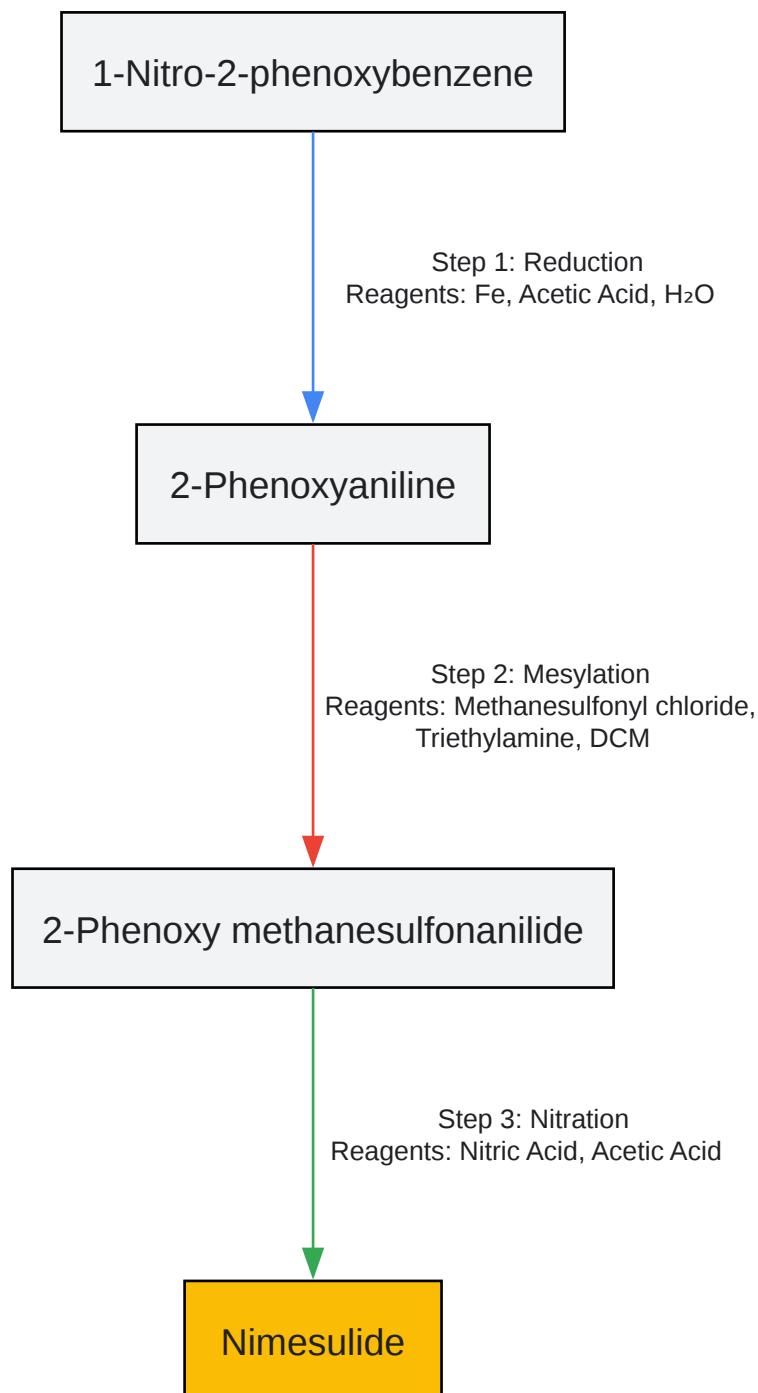
- 2-Phenoxy methanesulfonanilide
- Glacial acetic acid
- 70% Nitric acid
- Methanol (for recrystallization)
- Reaction flask equipped with a stirrer and dropping funnel.

**Procedure:**

- Dissolve 2-Phenoxy methanesulfonanilide (1.73 g, 6.57 mmol) in glacial acetic acid (17 mL) by gentle warming.
- Stir the mixture and add 70% nitric acid (0.60 g, 6.57 mmol) dropwise over 15 minutes.[3]
- Heat the mixture on a steam bath for 4 hours.[3]
- After heating, pour the reaction mixture into water to precipitate the crude product.
- Separate the precipitate by filtration.
- Recrystallize the crude product from methanol to obtain pure Nimesulide. The expected yield is approximately 85%.

## Visualization of the Synthetic Workflow

The following diagram illustrates the synthetic pathway from **1-Nitro-2-phenoxybenzene** to Nimesulide.



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Caption: Synthetic workflow for Nimesulide.

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